4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a bromofuran moiety, a piperidine ring, and a pyranone core
Scientific Research Applications
4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bromofuran intermediate.
Coupling with Pyranone Core: The final step involves coupling the piperidine-bromofuran intermediate with a pyranone derivative under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromofuran moiety, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The bromofuran moiety may facilitate binding to certain receptors or enzymes, while the piperidine ring can enhance the compound’s stability and bioavailability. The pyranone core may play a role in modulating the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)methoxy)-3-methylpyridine
- 6-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 3-(1-(5-bromofuran-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
Uniqueness
4-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5/c1-10-8-12(9-15(19)21-10)22-11-4-6-18(7-5-11)16(20)13-2-3-14(17)23-13/h2-3,8-9,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTAIRSYVMRAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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